molecular formula C20H20FN3O B2806279 1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 862828-22-6

1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No. B2806279
CAS RN: 862828-22-6
M. Wt: 337.398
InChI Key: NGEDGNQJDCVHHA-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, also known as FLB-457, is a chemical compound that belongs to the class of benzodiazepines. It has been widely used in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Generation of Structurally Diverse Libraries

Research into the generation of structurally diverse libraries through alkylation and ring closure reactions has shown the potential for creating a wide range of compounds for various applications. For example, studies involving ketonic Mannich bases derived from acetylthiophene have been utilized to produce dithiocarbamates, thioethers, and various cyclic compounds such as pyrazolines and benzodiazepines, highlighting the versatility of these synthetic strategies in drug discovery and development (Roman, 2013).

Novel Anticancer Agents

The development of novel compounds for anticancer applications represents a significant area of research. For instance, pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic action towards different tumor cell lines. Compounds showing high selectivity and potent antiproliferative activity suggest the importance of structural diversity in designing new therapeutic agents (Ivasechko et al., 2022).

Radiosynthesis for Clinical Imaging

Automated radiosynthesis of tracers for clinical imaging, such as [18F]FMISO and [18F]PM-PBB3, showcases the application of fluorinated compounds in the diagnosis and study of diseases like cancer and Alzheimer's. These methodologies enable the production of radiotracers with sufficient radioactivity and specificity for clinical use, demonstrating the intersection of synthetic chemistry and medical imaging technology (Ohkubo et al., 2021).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as those containing fluorophenyl groups, is another research avenue. These compounds are of interest due to their potential pharmacological properties, including antimicrobial and anti-inflammatory activities. The design and synthesis of novel derivatives incorporating fluorophenyl moieties can lead to the development of new drugs with improved efficacy and selectivity (Rathod et al., 2008).

Mechanism of Action

Target of Action

The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .

Mode of Action

The compound interacts with TrkA/B/C receptors, inhibiting their activity. This interaction can lead to changes in the signaling pathways associated with these receptors . The exact nature of these changes would depend on the specific context of the interaction, including the type of cell and the presence of other signaling molecules.

Biochemical Pathways

The compound’s interaction with TrkA/B/C receptors affects various biochemical pathways. These pathways are involved in a wide range of biological processes, including cell growth, differentiation, and survival . The downstream effects of these changes can have significant impacts on the function of the nervous system and other tissues.

Pharmacokinetics

The compound’s structure suggests that it may have favorable physicochemical parameters for translation into in vivo pet imaging agents

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with TrkA/B/C receptors. By inhibiting these receptors, the compound could potentially alter the progression of neurodegenerative diseases and other conditions associated with dysregulated TrkA/B/C signaling .

properties

IUPAC Name

1-(2-fluorophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-13(2)24-18-10-6-4-8-16(18)22-20(24)14-11-19(25)23(12-14)17-9-5-3-7-15(17)21/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEDGNQJDCVHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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